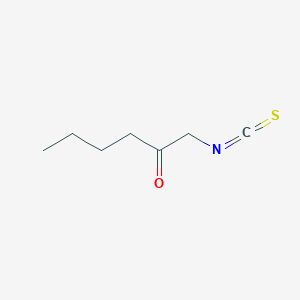

2-Oxohexyl isothiocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Oxohexyl isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C7H11NOS and its molecular weight is 157.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Properties

2-Oxohexyl ITC has garnered attention for its ability to enhance the effectiveness of traditional chemotherapeutic agents. Research indicates that it can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

Synergistic Effects with Chemotherapy

A significant application of 2-oxohexyl ITC is its combination with 5-fluorouracil (5-FU), a common chemotherapy drug. Studies have shown that this combination exhibits synergistic effects in colon cancer models. The interaction leads to enhanced cytotoxicity compared to either agent alone, primarily through the induction of apoptosis and cell cycle arrest .

- Case Study : In a study involving colon cancer cell lines, the combination treatment resulted in a significant reduction in cell viability, with a calculated combination index (CI) indicating synergy (CI < 1) at various concentrations .

Dietary Isothiocyanates and Health

Beyond direct anticancer applications, dietary isothiocyanates like 2-oxohexyl ITC contribute to overall health benefits through their chemopreventive properties.

Chemoprevention

Research suggests that isothiocyanates can reduce the risk of cancer development by modulating detoxification enzymes and antioxidant defenses. They enhance the body's ability to eliminate carcinogens and protect against oxidative stress .

Comparative Efficacy with Other Isothiocyanates

When comparing 2-oxohexyl ITC with other isothiocyanates, such as sulforaphane (SFN), studies indicate that while both compounds exhibit anticancer properties, 2-oxohexyl ITC may have superior efficacy in certain contexts.

| Compound | Mechanism of Action | Efficacy in Cancer Models |

|---|---|---|

| 2-Oxohexyl ITC | Induces apoptosis; cell cycle arrest | High (especially with 5-FU) |

| Sulforaphane | Induces phase II detoxification enzymes | Moderate |

Future Directions and Research Opportunities

The promising results from studies involving 2-oxohexyl ITC suggest several avenues for future research:

- Clinical Trials : More extensive clinical trials are needed to validate the efficacy and safety of 2-oxohexyl ITC in human subjects.

- Combination Therapies : Investigating other combinations with different chemotherapeutic agents could reveal broader applications.

- Mechanistic Studies : Further research into the molecular mechanisms will enhance understanding and potentially lead to more targeted therapies.

化学反応の分析

1.1. Synthetic Pathways

2-Oxohexyl isothiocyanate is synthesized via two primary routes:

-

Route A : Reaction of 4-methylaminobutyl ketone with thiophosgene (CS₂) under basic conditions (K₂CO₃) to form the ITC moiety (C–NCS bond) .

-

Route B : Oxidation of 2-oxohexyl thiol intermediates using sodium persulfate (Na₂S₂O₈), avoiding thiophosgene for improved safety .

Table 1: Key Synthetic Parameters

| Parameter | Route A | Route B |

|---|---|---|

| Yield | 77–81% | 60–75% |

| Reaction Time | 12–24 h | 3–6 h |

| Byproducts | Thiourea derivatives | Sulfoxide impurities |

2.1. Mercapturic Acid Pathway

This compound undergoes conjugation with glutathione (GSH) via glutathione S-transferase (GST), forming S-(N-alkylthiocarbamoyl)glutathione (ITC–GSH). Subsequent enzymatic hydrolysis by γ-glutamyl transferase (GT) and N-acetyltransferase (AT) produces mercapturic acids (N-acetylcysteine conjugates) .

Key Observations :

-

GSH Depletion : At 10 µM, OHITC reduces intracellular GSH by 70% in leukemia cells (CCRF-SB), enhancing reactive oxygen species (ROS) accumulation .

-

ROS Modulation : Doses ≤5 µM decrease H₂O₂ levels by 50%, while ≥10 µM increase ROS to 80% of baseline, triggering apoptosis .

3.1. Anticancer Activity

OHITC induces apoptosis via:

-

Cell Cycle Arrest : Blocks G₂/M phase at IC₅₀ = 2.5 µM in ME-18 melanoma cells .

-

HDAC Inhibition : Reduces histone deacetylase activity by 40% at 5 µM, promoting chromatin relaxation .

Table 2: Cytotoxicity Comparison (IC₅₀, µM)

| Cell Line | OHITC | Sulforaphane |

|---|---|---|

| L-1210 Leukemia | 1.8 | 3.2 |

| ME-18 Melanoma | 2.1 | 4.5 |

| CCRF-SB B-Leukemia | 1.5 | 2.9 |

3.2. Enzyme Modulation

-

Phase II Enzyme Induction : Upregulates NAD(P)H quinone oxidoreductase 1 (NQO1) by 3.5-fold in murine hepatoma cells .

-

CYP Inhibition : Suppresses CYP2E1 and CYP3A4 isoforms at IC₅₀ = 15 µM, altering xenobiotic metabolism .

4.1. Thiourea Formation

OHITC reacts with primary amines (e.g., methylamine) to form stable thioureas:

CH CO CH NCS RNH CH CO CH NHCSNHR

4.2. Oxidative Stability

-

Sulfoxide Formation : Oxidation with Oxone® yields sulfoxide derivatives (e.g., CH₃CO(CH₂)₄NS(O)C) at 55% yield, enhancing anti-inflammatory activity .

5.1. Combination with 5-Fluorouracil

Sequential treatment with OHITC (2.5 µM) and 5-fluorouracil (10 µM) reduces CCRF-SB cell viability by 98% via S-phase arrest (79% cells in S-phase) .

Environmental Degradation

OHITC hydrolyzes in aqueous media (pH 7.4, 37°C) with a half-life of 2.3 h, producing hexan-2-one and thiocyanate ions (SCN⁻) .

特性

分子式 |

C7H11NOS |

|---|---|

分子量 |

157.24 g/mol |

IUPAC名 |

1-isothiocyanatohexan-2-one |

InChI |

InChI=1S/C7H11NOS/c1-2-3-4-7(9)5-8-6-10/h2-5H2,1H3 |

InChIキー |

GAMOIYAHFLGUMB-UHFFFAOYSA-N |

正規SMILES |

CCCCC(=O)CN=C=S |

同義語 |

2-oxohexyl isothiocyanate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。